1-Naphthyl ether 1-Naphthyl ether
Brand Name: Vulcanchem
CAS No.: 607-52-3
VCID: VC14276478
InChI: InChI=1S/C20H14O/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
SMILES:
Molecular Formula: C20H14O
Molecular Weight: 270.3 g/mol

1-Naphthyl ether

CAS No.: 607-52-3

Cat. No.: VC14276478

Molecular Formula: C20H14O

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl ether - 607-52-3

Specification

CAS No. 607-52-3
Molecular Formula C20H14O
Molecular Weight 270.3 g/mol
IUPAC Name 1-naphthalen-1-yloxynaphthalene
Standard InChI InChI=1S/C20H14O/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Standard InChI Key ARNKHYQYAZLEEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC4=CC=CC=C43

Introduction

Synthesis of 1-Naphthyl Ether

The Williamson ether synthesis is the most reliable method for preparing 1-naphthyl ether. This two-step reaction involves the deprotonation of 1-naphthol to form a naphthoxide ion, followed by nucleophilic substitution with an alkyl halide.

Reaction Mechanism and Conditions

  • Deprotonation: 1-Naphthol reacts with a strong base, typically sodium hydroxide (NaOH), in ethanol to form the naphthoxide ion.

    1-Naphthol+NaOH1-Naphthoxide+H2O\text{1-Naphthol} + \text{NaOH} \rightarrow \text{1-Naphthoxide}^- + \text{H}_2\text{O}
  • Alkylation: The naphthoxide ion undergoes an SN₂ reaction with ethyl bromide, yielding 1-naphthyl ether.

    1-Naphthoxide+CH3CH2Br1-Naphthyl ether+Br\text{1-Naphthoxide}^- + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{1-Naphthyl ether} + \text{Br}^-

Experimental Protocol (adapted from ):

ReagentRoleQuantity
1-NaphtholStarting material150 mg
Ethyl bromideAlkylating agent0.15 mL
NaOHBase87 mg
EthanolSolvent2.5 mL

The reaction is conducted under reflux at 78°C for 10–15 minutes. Purification involves vacuum filtration and recrystallization from ethanol.

Industrial Considerations

Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate the reaction.

Physical and Chemical Properties

1-Naphthyl ether exhibits properties typical of aromatic ethers, though specific data remain limited in published literature.

Structural and Solubility Characteristics

PropertyValue/Description
Molecular weight172.22 g/mol
Boiling pointEstimated >250°C (decomposes)
Solubility in waterInsoluble
Solubility in ethanolHighly soluble

The naphthalene core contributes to UV absorption at 254 nm, facilitating detection via HPLC-UV .

Stability and Reactivity

  • Thermal Stability: Stable under ambient conditions but may decompose at elevated temperatures (>200°C).

  • Chemical Reactivity: Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 4-position of the naphthalene ring.

Applications in Research and Industry

Organic Synthesis

1-Naphthyl ether functions as a precursor in synthesizing complex molecules. For example:

  • Coupling Reactions: Used in Ullmann-type couplings to form biaryl structures.

  • Protecting Groups: The ethoxy group can temporarily protect hydroxyl functionalities during multistep syntheses.

Material Science

  • Polymer Additives: Acts as a plasticizer in polyvinyl chloride (PVC) to improve flexibility.

  • Liquid Crystals: Derivatives of 1-naphthyl ether exhibit mesogenic properties suitable for display technologies.

HazardPrecautionary Measure
FlammabilityStore away from open flames
Skin irritationUse nitrile gloves and goggles
Inhalation riskWork in a fume hood

Disposal Guidelines

Residual 1-naphthyl ether should be neutralized with dilute acetic acid before disposal as hazardous waste.

Analytical Characterization

Chromatographic Methods

TechniqueApplication
Gas Chromatography (GC)Purity assessment (retention time: ~8.2 min)
HPLC-UVQuantification (λ = 254 nm)

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, –CH₂CH₃), 3.98 (q, 2H, –OCH₂–), 7.2–8.2 (m, 7H, aromatic).

  • IR (KBr): 1240 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (aromatic C=C).

Future Directions

Further research is needed to explore:

  • Catalytic Applications: As a ligand in transition-metal catalysis.

  • Biological Activity: Screening for antimicrobial or anticancer properties.

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